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Compound of Interest

Compound Name: FL104

Cat. No.: B15603790 Get Quote

An In-Depth Technical Guide to the Therapeutic Potential of FL104

Executive Summary
Initial investigations into "FL104" have revealed a landscape of similarly named but distinct

therapeutic agents, each with a unique mechanism of action and developmental status. This

guide synthesizes the available preclinical and clinical data for several of these compounds,

including DRP-104, FFP104, and PR-104, to provide researchers, scientists, and drug

development professionals with a comprehensive overview of their potential therapeutic

applications. Due to the varied nature of these compounds, this document addresses each

entity separately, providing detailed insights into their respective core therapeutic hypotheses,

experimental validation, and clinical trajectories.
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DRP-104: A Glutamine Antagonist for Oncological
Indications
DRP-104 is a glutamine antagonist being investigated for its antitumor activity, particularly in

combination with immunotherapy. The core therapeutic hypothesis is that by inhibiting

glutamine metabolism, DRP-104 can create a more favorable tumor immune microenvironment

for effective anti-cancer immune responses.

Mechanism of Action
Preclinical research suggests that the DNAJB1-PRKACA fusion protein, characteristic of

fibrolamellar carcinoma (FLC), leads to a metabolic shift in tumor cells, making them highly

dependent on glutamine. This increased glutamine consumption depletes the nutrient from the

tumor immune microenvironment, leading to the accumulation of immunosuppressive

metabolites like ammonia and causing acidosis, which hinders an effective antitumor immune

response. DRP-104, as a glutamine antagonist, is hypothesized to counteract this effect.
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Preclinical studies have demonstrated that glutamine antagonism can be a promising strategy

in FLC. This has led to the initiation of clinical trials to evaluate the safety and efficacy of DRP-

104 in combination with other anti-cancer agents.

A Phase 1b/2 clinical trial (NCT06027086) is currently underway to evaluate the safety and

antitumor activity of DRP-104 in combination with the immune checkpoint inhibitor durvalumab

in patients with advanced-stage fibrolamellar carcinoma.[1][2] The primary objective is to

determine the objective response rate (ORR), with secondary objectives including progression-

free survival (PFS) and overall survival (OS).[1][2]

Table 1: Key Parameters of the NCT06027086 Clinical Trial[1][2]

Parameter Description

Official Title

A Phase 1b/2 Study of Glutamine Antagonist

DRP-104 in Combination With Durvalumab in

Patients With Advanced Stage Fibrolamellar

Hepatocellular Carcinoma (FLC)

Conditions Fibrolamellar Hepatocellular Carcinoma

Intervention Drug: Durvalumab; Drug: DRP-104

Phase Phase 1, Phase 2

Enrollment Estimated 27 participants

Primary Completion Estimated September 2028

Study Completion Estimated September 2033

Experimental Protocols
Inclusion Criteria for NCT06027086:[2]

Histologically confirmed FLC that is metastatic or unresectable.

Presence of DNAJB1-PRKACA fusion transcript.

Radiographic progression on prior or current immunotherapy.
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Age ≥ 12 years (with body weight ≥ 40 kg for patients < 18).

ECOG performance status of ≤2.

Adequate organ and marrow function.

Measurable disease per RECIST 1.1.

Exclusion Criteria for NCT06027086:[1]

Chemotherapy, biological cancer therapy, or radiation within 21 days prior to the first dose.

Surgery within 28 days of the first dose.

Receipt of other approved or investigational agents within 21 days of the first dose.

Signaling Pathways and Workflows
The therapeutic strategy for DRP-104 in FLC is based on targeting the metabolic vulnerability

created by the DNAJB1-PRKACA fusion. The following diagram illustrates the proposed

mechanism of action.
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Caption: Proposed mechanism of DRP-104 and Durvalumab in FLC.
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FFP104: A CD40 Antagonist for Immune-Mediated
Diseases
FFP104 is a CD40-antagonist monoclonal antibody that was investigated for the treatment of

Primary Biliary Cholangitis (PBC).

Mechanism of Action
The CD40 pathway is a critical component of the adaptive immune response. Antagonism of

CD40 is intended to dampen the overactive immune response that contributes to the pathology

of autoimmune diseases like PBC.

Clinical Investigation in Primary Biliary Cholangitis
A pilot study (NCT02193360) was conducted to evaluate the initial safety, tolerability, and

pharmacodynamics of FFP104 in subjects with PBC.[3] This was a dose-escalation study.[3]

Table 2: Key Parameters of the NCT02193360 Clinical Trial[3][4]

Parameter Description

Official Title
Pilot Study of FFP104 Dose Escalation in PBC

Subjects

Condition Primary Biliary Cholangitis

Intervention Drug: FFP104

Phase Phase 1

Experimental Protocols
Inclusion Criteria for NCT02193360:[4]

Ability to communicate adequately with study staff.

For females of childbearing potential, willingness to use two forms of medically accepted

contraception.
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For males, agreement to use medically accepted contraception.

Exclusion Criteria for NCT02193360:[3][4]

Body mass index (BMI) ≥35 or suspected relevant nonalcoholic fatty liver disease.

History of or current viral hepatitis B or C, or positive HIV antibody screen.

Recipient of liver or other organ transplantation or anticipated need for one within a year.

History of malignancy (with some exceptions).

Immunization with a live vaccine within 4 weeks of screening.

Known clinically significant cardiac disease.

PR-104: A Hypoxia-Activated DNA Cross-Linking
Agent
PR-104 is a "pre-prodrug" that is converted in the body to the prodrug PR-104A. PR-104A is

then selectively activated under hypoxic conditions, a common feature of solid tumors, to

become a potent DNA cross-linking agent.

Mechanism of Action
PR-104 is designed to target the hypoxic regions of tumors, which are often resistant to

conventional therapies. The pre-prodrug PR-104 is a phosphate ester that is rapidly converted

to PR-104A. In hypoxic environments, PR-104A is reduced to the hydroxylamine PR-104H,

which is a DNA cross-linking agent. This selective activation in hypoxic cells leads to targeted

tumor cell killing.[5]

Preclinical Antitumor Activity
In vitro studies showed that the cytotoxicity of PR-104A was increased by 10- to 100-fold under

hypoxic conditions in human tumor cell lines.[5] Preclinical studies in xenograft models

demonstrated that PR-104 had significant single-agent activity in six out of eight models and

showed greater than additive antitumor activity when combined with chemotherapy drugs like

gemcitabine and docetaxel.[5] PR-104 was also shown to be more effective at killing both
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hypoxic and aerobic cells in xenografts compared to tirapazamine or conventional mustards at

equivalent host toxicity.[5]

Table 3: Summary of PR-104 Preclinical Activity[5]

Experimental System Key Findings

In vitro (10 human tumor cell lines)
10- to 100-fold increase in cytotoxicity of PR-

104A under hypoxia.

In vitro (SiHa cells)
Hypoxia-selective DNA cross-linking by the

metabolite PR-104H.

In vivo (HT29, SiHa, H460 xenografts)

Greater killing of hypoxic and aerobic tumor

cells compared to tirapazamine or conventional

mustards.

In vivo (8 xenograft models) Single-agent activity in 6 of 8 models.

In vivo (Panc-01, 22RV1 xenografts)
Greater than additive antitumor activity with

gemcitabine and docetaxel, respectively.

Experimental Protocols
In Vitro Cytotoxicity Assay:[5]

Ten human tumor cell lines were used.

Cells were exposed to PR-104A under both aerobic and hypoxic conditions.

Cytotoxicity was measured to determine the hypoxia-selective activity.

In Vivo Antitumor Activity (Xenograft Models):[5]

Human tumor xenografts (e.g., HT29, SiHa, H460, Panc-01, 22RV1) were established in

mice.

Mice were treated with PR-104, alone or in combination with radiation or chemotherapy.
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Antitumor activity was assessed by clonogenic assay 18 hours after treatment or by

measuring tumor growth delay.

Metabolic Activation Pathway
The following diagram illustrates the metabolic activation of PR-104.
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Caption: Metabolic activation pathway of PR-104.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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